molecular formula C11H18ClN B043253 Benzyl(tert-butyl)azanium;chloride CAS No. 3378-81-2

Benzyl(tert-butyl)azanium;chloride

Cat. No.: B043253
CAS No.: 3378-81-2
M. Wt: 199.72 g/mol
InChI Key: YGVJSKQNZUYONI-UHFFFAOYSA-N
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Description

It appears as a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(tert-butyl)azanium;chloride can be synthesized through the reaction of benzyl chloride with tert-butylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include additional steps such as filtration, drying, and packaging to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl(tert-butyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(tert-butyl)azanium;chloride is utilized in numerous scientific research applications, including:

    Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl(tert-butyl)azanium;chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which enhances the solubility and reactivity of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium chloride
  • Tetrabutylammonium chloride
  • Tetramethylammonium chloride

Comparison

Benzyl(tert-butyl)azanium;chloride is unique due to its specific structure, which provides distinct solubility and reactivity properties compared to other quaternary ammonium salts. Its tert-butyl group offers steric hindrance, making it less prone to certain side reactions, thus enhancing its selectivity in chemical processes.

Properties

IUPAC Name

benzyl(tert-butyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJSKQNZUYONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH2+]CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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